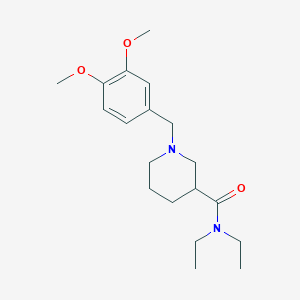![molecular formula C10H12BrFO2 B4921822 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene, also known as BFEFB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and research. BFEFB is a fluorinated derivative of benzene, and it is synthesized through a multistep process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene involves its interaction with specific biological targets, which can lead to changes in cellular signaling pathways and physiological processes. For example, 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has been shown to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes and alter neuronal activity.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has been shown to have various biochemical and physiological effects, including changes in cellular signaling pathways, alterations in ion channel activity, and modulation of protein-protein interactions. These effects can lead to changes in cellular function and physiological processes, which can have implications for drug discovery and research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene in lab experiments is its potential to interact with specific biological targets, which can provide insights into the mechanisms underlying various physiological processes. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene, including:
1. Further studies on the mechanisms underlying 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene's interactions with specific biological targets.
2. Development of new drugs based on 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene for the treatment of various diseases.
3. Investigation of the potential toxic effects of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene and ways to mitigate them.
4. Exploration of the potential applications of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene in other areas of research, such as materials science and nanotechnology.
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene is a promising compound for drug discovery and research, with potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential toxic effects, as well as to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene involves several steps, starting with the reaction between 4-fluorophenol and 2-bromoethanol, which produces 2-(4-fluorophenoxy)ethanol. This intermediate product is then reacted with sodium hydride and 1,2-dibromoethane to form 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene.
Aplicaciones Científicas De Investigación
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene has potential applications in drug discovery and research due to its ability to interact with certain biological targets. Recent studies have shown that 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene can bind to and modulate the activity of various proteins, including G protein-coupled receptors and ion channels. This makes 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLPYJBFBIMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)


![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)